
Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- is a derivative of benzimidazole, a bicyclic molecule composed of a benzene ring fused to an imidazole ring. This compound is notable for its incorporation of trifluoromethyl and chloro substituents, which can significantly alter its chemical and biological properties. Benzimidazole derivatives are known for their broad spectrum of biological activities and applications in various fields, including medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- typically involves the introduction of trifluoromethyl and chloro groups onto the benzimidazole core. One common method involves the nucleophilic substitution of a suitable precursor with trifluoromethyl and chloro reagents. For instance, the reaction of a benzimidazole derivative with trifluoromethyl iodide and a chlorinating agent under basic conditions can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and yield.
Chemical Reactions Analysis
Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the trifluoromethyl or chloro groups.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include basic or acidic environments, high temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups can enhance the compound’s binding affinity and specificity for these targets. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- can be compared with other benzimidazole derivatives, such as:
Benzimidazole, 2-trifluoromethyl-: Lacks the chloro substituent, which may result in different biological activities and chemical reactivity.
Benzimidazole, 4-chloro-: Lacks the trifluoromethyl groups, potentially affecting its pharmacokinetic properties and efficacy.
Benzimidazole, 2,4-dichloro-: Contains two chloro groups instead of trifluoromethyl, which can alter its chemical stability and biological interactions
The unique combination of trifluoromethyl and chloro groups in benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89427-09-8 |
|---|---|
Molecular Formula |
C9H3ClF6N2 |
Molecular Weight |
288.57 g/mol |
IUPAC Name |
6-chloro-2,4-bis(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3ClF6N2/c10-3-1-4(8(11,12)13)6-5(2-3)17-7(18-6)9(14,15)16/h1-2H,(H,17,18) |
InChI Key |
JUWDRLQORVCZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
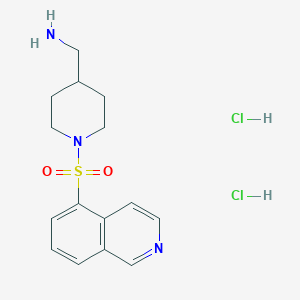


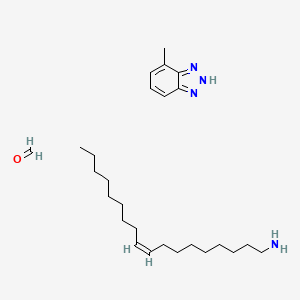
![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)
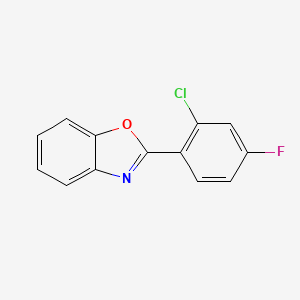
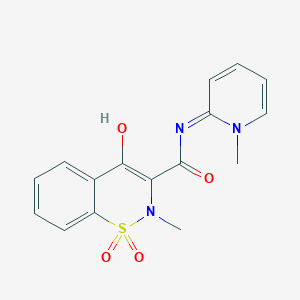
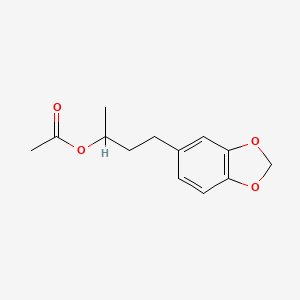
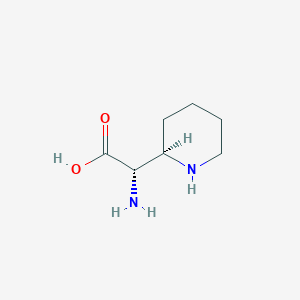


![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)
